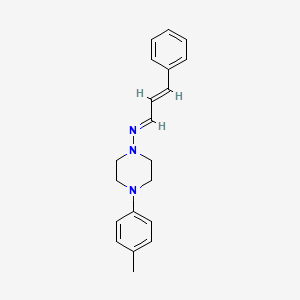
(E)-N-((E)-3-phenylallylidene)-4-(p-tolyl)piperazin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-((E)-3-phenylallylidene)-4-(p-tolyl)piperazin-1-amine is an organic compound that belongs to the class of piperazine derivatives This compound features a piperazine ring substituted with a phenylallylidene group and a p-tolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((E)-3-phenylallylidene)-4-(p-tolyl)piperazin-1-amine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with p-Tolyl Group: The piperazine core is then reacted with p-tolyl halides in the presence of a base such as potassium carbonate to introduce the p-tolyl group.
Introduction of the Phenylallylidene Group: The final step involves the condensation of the substituted piperazine with cinnamaldehyde under acidic or basic conditions to form the phenylallylidene moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-((E)-3-phenylallylidene)-4-(p-tolyl)piperazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylallylidene or p-tolyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-N-((E)-3-phenylallylidene)-4-(p-tolyl)piperazin-1-amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. It may exhibit activity as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its effects on cellular pathways, its binding affinity to biological targets, and its therapeutic potential.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of (E)-N-((E)-3-phenylallylidene)-4-(p-tolyl)piperazin-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways or enzyme activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenylpiperazine: A simpler analog with a phenyl group attached to the piperazine ring.
N-(p-tolyl)piperazine: Similar structure but lacks the phenylallylidene group.
N-allylpiperazine: Contains an allyl group instead of the phenylallylidene group.
Uniqueness
(E)-N-((E)-3-phenylallylidene)-4-(p-tolyl)piperazin-1-amine is unique due to the presence of both the phenylallylidene and p-tolyl groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C20H23N3 |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
(E,E)-N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C20H23N3/c1-18-9-11-20(12-10-18)22-14-16-23(17-15-22)21-13-5-8-19-6-3-2-4-7-19/h2-13H,14-17H2,1H3/b8-5+,21-13+ |
Clé InChI |
LNDKKPIKNYVGHB-QRJSFIJRSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C=C/C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Piperidin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B10806297.png)
![3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B10806302.png)
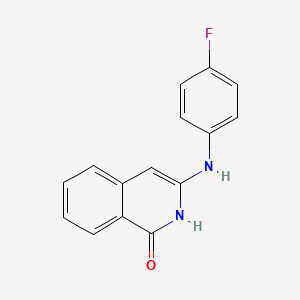

![2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro-4H-benzo[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B10806321.png)
![2'-(4-Bromophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B10806322.png)
![2-(4-benzylpiperazin-1-yl)-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide](/img/structure/B10806332.png)
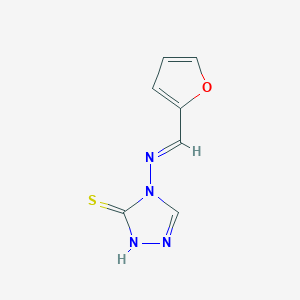
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B10806339.png)
![5-Chloro-2-((E)-2-((E)-(5-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)but-1-en-1-yl)-3-methylbenzo[d]thiazol-3-ium](/img/structure/B10806343.png)
![methyl 3-[(4-bromobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate](/img/structure/B10806355.png)
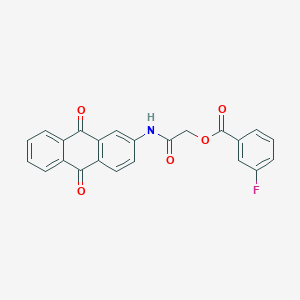
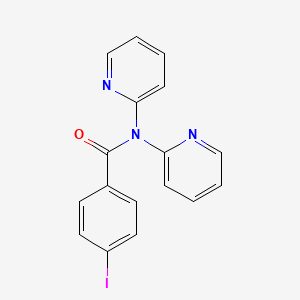
![Ethyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B10806367.png)
